

Application Notes and Protocols for Amikacin Minimum Inhibitory Concentration (MIC) Testing

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Compound of Interest

Compound Name: Amiquinsin

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Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic that is effective against a wide range of Gram-negative bacteria, including many multi-drug resistant strains. Determining the Minimum Inhibitory Concentration (MIC) of amikacin is crucial for clinical diagnostics, antimicrobial stewardship, and the development of new therapeutic agents. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.^{[1][2]} This document provides detailed protocols for the three primary methods of amikacin MIC testing: broth microdilution, Kirby-Bauer disk diffusion, and agar dilution, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[3][4][5]}

Data Presentation

Table 1: Amikacin MIC Breakpoints (µg/mL) for Enterobacterales and Pseudomonas aeruginosa

Organism	Method	Susceptible (S)	Intermediate (I)	Resistant (R)	Reference
Enterobacteriales	CLSI	≤ 8	16	≥ 32	
EUCAST	≤ 8	16	> 16		
Pseudomonas aeruginosa	CLSI	≤ 16	32	≥ 64	
EUCAST	≤ 8	16	> 16		

Note: Breakpoints are subject to change and users should consult the latest CLSI M100 or EUCAST breakpoint tables for the most current information.

Table 2: Quality Control (QC) Ranges for Amikacin MIC Testing

Quality Control Strain	Testing Method	Acceptable MIC Range (µg/mL)	Acceptable Zone Diameter (mm)	Reference
Escherichia coli ATCC 25922	Broth Microdilution	0.5 - 4	N/A	
Disk Diffusion (30 µg disk)	N/A	19 - 26		
Pseudomonas aeruginosa ATCC 27853	Broth Microdilution	1 - 4	N/A	
Disk Diffusion (30 µg disk)	N/A	18 - 26		
Staphylococcus aureus ATCC 29213	Broth Microdilution	1 - 4	N/A	
Enterococcus faecalis ATCC 29212	Broth Microdilution	64 - 256	N/A	

Experimental Protocols

Broth Microdilution Method

This method determines the MIC by testing a range of amikacin concentrations in a liquid medium.

Materials:

- Amikacin powder, analytical grade
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates

- Test bacterial isolate and QC strains
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Micropipettes and sterile tips

Protocol:

- Prepare Amikacin Stock Solution: Prepare a stock solution of amikacin in a suitable solvent.
- Prepare Amikacin Dilutions:
 - Dispense 100 μL of sterile CAMHB into all wells of a 96-well microtiter plate.
 - Add 100 μL of the amikacin stock solution to the first well of each row to be tested.
 - Perform serial twofold dilutions by transferring 100 μL from the first well to the second, and so on, down to the tenth well. Discard the final 100 μL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).
- Prepare Inoculum:
 - From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- Inoculate the Plate: Add the standardized inoculum to each well (except the negative control well).

- Incubation: Incubate the microtiter plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of amikacin at which there is no visible growth of the organism. This can be determined by visual inspection.

Kirby-Bauer Disk Diffusion Method

This method assesses bacterial susceptibility by measuring the zone of growth inhibition around an amikacin-impregnated disk.

Materials:

- Amikacin susceptibility disks (30 μg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Test bacterial isolate and QC strains
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Ruler or caliper for measuring zone diameters

Protocol:

- Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.
- Apply Antibiotic Disks: Aseptically apply the amikacin disk to the surface of the inoculated agar plate. Ensure the disk is in firm contact with the agar.

- Incubation: Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

Agar Dilution Method

Considered a gold standard for susceptibility testing, this method involves incorporating amikacin directly into the agar medium.

Materials:

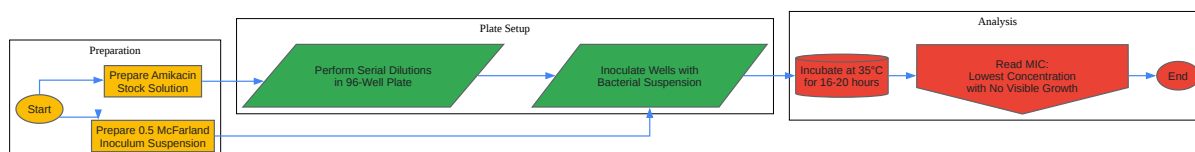
- Amikacin powder, analytical grade
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- Test bacterial isolate and QC strains
- 0.5 McFarland turbidity standard
- Inoculum replicating device

Protocol:

- Prepare Amikacin-Containing Agar Plates:
 - Prepare a series of amikacin stock solutions at 10 times the final desired concentrations.
 - Melt MHA and cool to $45\text{-}50^{\circ}\text{C}$.
 - Add 1 part of each amikacin stock solution to 9 parts of molten MHA to create a series of plates with twofold dilutions of amikacin.
 - Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a growth control plate with no amikacin.

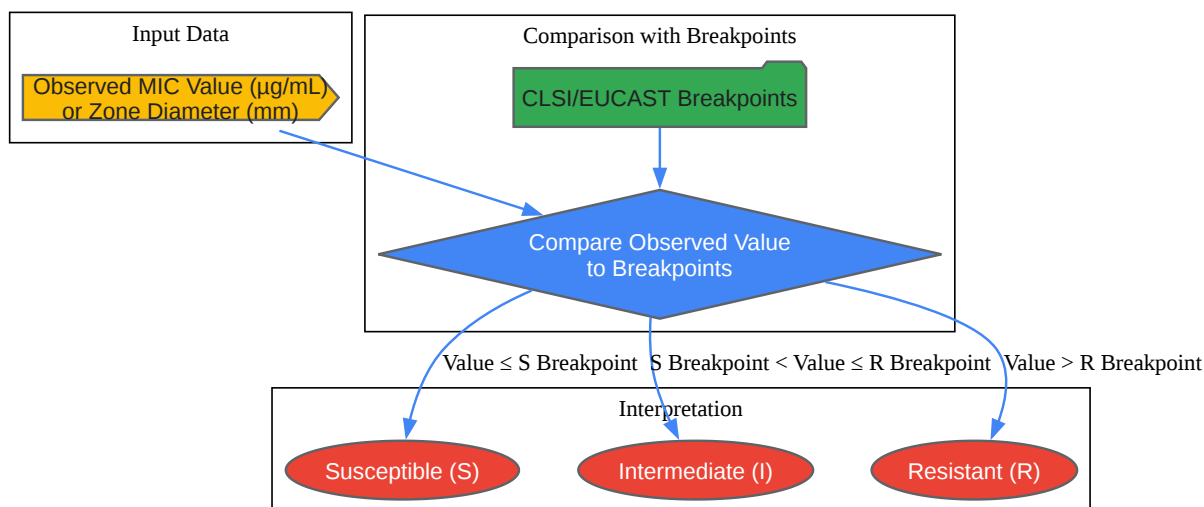
- **Prepare Inoculum:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10^4 CFU per spot.
- **Inoculate Plates:** Using an inoculum replicating device, spot the standardized bacterial suspension onto the surface of each amikacin-containing plate and the control plate.
- **Incubation:** Allow the inoculum spots to dry, then invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- **Reading the MIC:** The MIC is the lowest concentration of amikacin that completely inhibits the visible growth of the organism.

Mandatory Visualizations



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Caption: Workflow for Amikacin MIC testing by broth microdilution.



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Caption: Logic for interpreting Amikacin MIC and disk diffusion results.

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